molecular formula C9H11N3OS B2451509 N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide CAS No. 2185980-61-2

N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2451509
CAS No.: 2185980-61-2
M. Wt: 209.27
InChI Key: UEDXJMMOMMOMFP-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide typically involves the reaction of a cyclopropyl-substituted thiadiazole with an appropriate amide precursor.

Industrial Production Methods

Industrial production of thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
  • N-(4-Nitrophenyl)acetohydrazonoyl bromide

Uniqueness

N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable scaffold for further modifications and applications .

Properties

IUPAC Name

N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-2-7(13)10-5-8-11-12-9(14-8)6-3-4-6/h2,6H,1,3-5H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDXJMMOMMOMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN=C(S1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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